Ambrettolic acid

Description

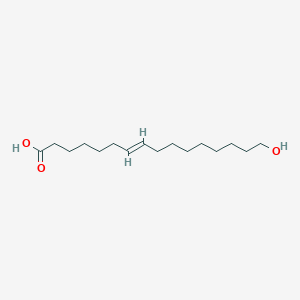

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H30O3 |

|---|---|

Molecular Weight |

270.41 g/mol |

IUPAC Name |

(E)-16-hydroxyhexadec-7-enoic acid |

InChI |

InChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h2,4,17H,1,3,5-15H2,(H,18,19)/b4-2+ |

InChI Key |

MKIFOPBVDBXRTO-DUXPYHPUSA-N |

SMILES |

C(CCCCO)CCCC=CCCCCCC(=O)O |

Isomeric SMILES |

C(CCCCO)CCC/C=C/CCCCCC(=O)O |

Canonical SMILES |

C(CCCCO)CCCC=CCCCCCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Ambrettolic Acid

Botanical Sources and Distribution of Ambrettolic Acid Precursors

The foremost natural source of this compound precursors is the seed oil of Abelmoschus moschatus Medik., a plant belonging to the Malvaceae family. stuartxchange.org This species is also known by its synonym, Hibiscus abelmoschus L. tinkturenpresse.de Commonly referred to as musk mallow or ambrette, A. moschatus is an erect, herbaceous plant native to the tropical and subtropical regions of Asia, Africa, and Australia. natureinbottle.comtnsroindia.org.in It is cultivated for its aromatic seeds and is found in countries like India, Vietnam, and the Philippines. la-medicca.comnatureinbottle.comresearchgate.net

The seeds of A. moschatus contain a volatile essential oil, with yields ranging from 0.2% to 0.6%. stuartxchange.org This oil is the primary repository of the compounds that serve as precursors to this compound. The characteristic musky aroma of the oil is primarily due to ambrettolide, the lactone derived from this compound. la-medicca.comdrugs.comstuartxchange.org The seed oil is a complex mixture of various chemical constituents.

Table 1: Major Chemical Constituents Identified in Abelmoschus moschatus Seed Oil

| Compound Category | Specific Compounds Identified | Reference(s) |

| Macrocyclic Lactones | Ambrettolide ((Z)-7-hexadecen-16-olide), (Z)-5-tetradecen-14-olide, (Z)-9-octadecen-18-olide | tinkturenpresse.deresearchgate.net |

| Fatty Acids | This compound, Palmitic acid, Linoleic acid, Octanoic acid, Nonanoic acid, Octadec-9-enoic acid, Octadeca-9,12-dienoic acid | la-medicca.comstuartxchange.orgresearchgate.net |

| Fatty Alcohols | Farnesol, Decanol, Dodecanol | stuartxchange.orgtinkturenpresse.de |

| Esters | (E,E)-2,6-Farnesyl acetate (B1210297), Decyl acetate, Dodecyl acetate | tinkturenpresse.deresearchgate.net |

| Other Compounds | Furfural, Acetic acid, α-Cephalin, Phosphatidylserine | la-medicca.comstuartxchange.org |

This compound has been specifically identified as a constituent of Abelmoschus moschatus. stuartxchange.org Its presence is intrinsically linked to its lactone, ambrettolide, which is often the compound isolated and identified during chemical analysis due to its aromatic significance. drugs.comstuartxchange.org The identification process involves the extraction of the oil from the plant material, followed by sophisticated analytical techniques to separate and characterize the individual components. The database of the Centre for Scientific and Industrial Research (CSIR) - North East Institute of Science and Technology in India lists Abelmoschus moschatus as a plant source for this compound. While other plants in the Santalales order, like those from the Thesium and Buckleya genera, are known to contain unique fatty acids such as exocarpic acid, A. moschatus remains the principal documented source for this compound. wikipedia.org

Abelmoschus moschatus Seed Oil as a Primary Source

Extraction and Purification Techniques for this compound and its Analogues

The isolation of this compound and its derivatives from botanical sources involves a multi-step process, beginning with extraction to obtain a crude oil, followed by purification to isolate the desired compounds.

Solvent extraction is a primary method for obtaining the fragrant oil from crushed ambrette seeds. jetir.org This technique is often preferred over steam distillation because it can yield a product with a more desirable fragrance profile and better shelf life. jetir.org A common laboratory-scale method is Soxhlet extraction, where a solvent is continuously cycled through the crushed seed material to dissolve the oil. jetir.org

The choice of solvent is critical and is based on polarity to effectively extract the non-polar target compounds like ambrettolide. jetir.org Various solvents have been successfully used:

Alcohols (Methanol, Ethanol): Used to produce a volatile concentrate. researchgate.netkau.in An 80% methanol (B129727) solution has been used to create crude extracts for analysis. pan.olsztyn.pl

Petroleum Ether, Hexane (B92381), and Benzene: These non-polar solvents are effective for extracting the oil using a Soxhlet apparatus. tinkturenpresse.dejetir.org

Pentane (B18724): Used in liquid-liquid extraction to further purify an oleoresin obtained from an initial alcohol extraction. tinkturenpresse.de

One documented process involves an initial extraction with alcohol, followed by a liquid-liquid extraction of the resulting oleoresin with pentane or hexane to produce an extract with a high concentration of fragrant components, largely free from fatty acids. tinkturenpresse.de

Following extraction, chromatographic techniques are essential for the separation and purification of this compound and its analogues from the complex crude extract. tinkturenpresse.depan.olsztyn.pl These methods separate molecules based on their physical and chemical properties as they pass through a stationary phase.

Column Chromatography: This technique is used as a purification step to remove undesirable compounds. For instance, a short column can be used to eliminate fatty acids from the extract, yielding a product with a more refined scent. tinkturenpresse.de

Fractionation: The crude oil can be fractionated to isolate specific components. This process was instrumental in the initial isolation of ambrettolide, the fragrant principle of the seed oil. tinkturenpresse.de

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating complex mixtures. Size-Exclusion HPLC (SE-HPLC) has been effectively used to separate phenolic compounds from rapeseed extracts and offers the potential for separating native constituents like fatty acids without the need for prior chemical modification (hydrolysis). pan.olsztyn.pl Anion-exchange chromatography, a type of HPLC, is also used to separate various organic acid complexes. dss.go.th

Ion Exchange Chromatography: This method separates molecules based on their net charge and is particularly useful for purifying acids. samyangtrilite.co.kr Resins with a uniform particle size and high surface area are employed to achieve efficient separation of valuable substances, including various acids from mixtures. samyangtrilite.co.kr

Further purification can be achieved through processes like rectification under vacuum to obtain a substantially pure final product. google.com

Biosynthesis and Biogenetic Pathways of Ambrettolic Acid

General Fatty Acid Biosynthesis Frameworks

The backbone of ambrettolic acid is assembled through the universal pathways of fatty acid synthesis, which create long hydrocarbon chains from simple two-carbon units.

The acetate-malonate pathway is the primary route for the biosynthesis of fatty acids in organisms. wikipedia.org This fundamental metabolic process begins with the precursor molecule acetyl-CoA. rsc.orgijrpr.com Through a series of condensation reactions, two-carbon units, typically derived from malonyl-CoA, are sequentially added to a growing acyl chain, progressively elongating it. wikipedia.org

The key steps in this pathway are catalyzed by two main enzyme systems: acetyl-CoA carboxylase and fatty acid synthase. rsc.org Acetyl-CoA carboxylase facilitates the conversion of acetyl-CoA to malonyl-CoA, the activated donor for two-carbon unit addition. rsc.org The fatty acid synthase complex then orchestrates the repetitive cycle of elongation. Each cycle involves the condensation of the growing chain with a malonyl group (from malonyl-ACP), followed by reduction, dehydration, and another reduction, ultimately adding two carbons to the chain. rsc.org This process typically results in the formation of saturated fatty acids, which can then undergo further modifications, such as desaturation, to introduce double bonds. bspublications.net The carbon skeleton of this compound is thus built via this essential pathway, establishing the C16 chain before subsequent hydroxylation.

| Key Components of the Acetate-Malonate Pathway | Function |

| Acetyl-CoA | The primary starting precursor for fatty acid synthesis. rsc.orgslideshare.net |

| Malonyl-CoA | The donor of two-carbon units for chain elongation. wikipedia.orgslideshare.net |

| Acetyl-CoA Carboxylase (ACCase) | Enzyme that catalyzes the formation of malonyl-CoA from acetyl-CoA. rsc.org |

| Fatty Acid Synthase (FAS) | A multi-enzyme complex that catalyzes the iterative elongation of the fatty acid chain. rsc.org |

| Acyl Carrier Protein (ACP) | A protein that holds the growing fatty acyl chain during synthesis. ijrpr.combspublications.net |

Hydroxylation Mechanisms in Fatty Acid Biogenesis

The introduction of a hydroxyl (-OH) group onto the fatty acid chain is a critical step in the biosynthesis of this compound. This is achieved through specific enzymatic processes that target the terminal carbon of the aliphatic chain.

Omega (ω)-hydroxylation is an oxidative reaction that introduces a hydroxyl group at the terminal methyl group of a fatty acid—the carbon atom furthest from the carboxyl group. wikipedia.orgresearchgate.net This conversion of a non-reactive C-H bond into a functional group is a chemically challenging reaction that is efficiently catalyzed by specific enzymes in biological systems. mdpi.com The resulting ω-hydroxy fatty acids are more water-soluble, which facilitates further metabolism or their incorporation into more complex lipids. ontosight.ai This process is a key step in the catabolism of some fatty acids and in the biosynthesis of specialized lipids like cutin and suberin in plants. researchgate.netontosight.ai

The primary catalysts for ω-hydroxylation of fatty acids are a class of heme-containing monooxygenase enzymes known as Cytochrome P450s (CYPs). wikipedia.orgresearchgate.net These enzymes utilize molecular oxygen and a reducing agent, typically NADPH, to insert one oxygen atom into the substrate (forming the hydroxyl group) while the other oxygen atom is reduced to water. wikipedia.orgmdpi.com

Several families of Cytochrome P450 enzymes are known to possess fatty acid ω-hydroxylase activity, including the CYP4A, CYP4B, and CYP4F families in humans and the CYP86 and CYP94 families in plants. researchgate.netnih.gov These enzymes exhibit a remarkable ability to selectively target the ω-position of fatty acids with varying chain lengths. nih.gov The active site of these enzymes is typically a long, hydrophobic channel that accommodates the fatty acid chain, positioning the terminal methyl group near the heme iron center where the oxidation reaction occurs. nih.govebi.ac.uk The action of a specific CYP450 enzyme on a C16 unsaturated fatty acid precursor leads to the formation of this compound.

| Cytochrome P450 Subfamily | Known Function in Fatty Acid Hydroxylation |

| CYP4A | Metabolizes arachidonic acid and other long-chain fatty acids via ω-hydroxylation. nih.gov |

| CYP4B | Catalyzes ω-hydroxylation of various fatty acids; expression varies by species. nih.gov |

| CYP4F | Mediates the metabolism of fatty acids and their derivatives like leukotrienes. wikipedia.orgnih.gov |

| CYP86 | Plant-based ω-hydroxylases involved in the synthesis of cutin monomers. researchgate.net |

| CYP94 | Plant-based ω-hydroxylases involved in various aspects of plant development. researchgate.net |

| CYP152 | Acts as a peroxygenase, catalyzing α- and β-hydroxylation of long-chain fatty acids. ebi.ac.uk |

Enzymatic ω-Hydroxylation Processes

Formation of Lactone Derivatives from this compound (e.g., Ambrettolide)

This compound serves as the direct precursor to ambrettolide, a macrocyclic lactone highly valued for its musk fragrance. scispace.com A lactone is a cyclic ester formed by the intramolecular esterification of a hydroxycarboxylic acid. In this case, the terminal hydroxyl group at the C-16 position of this compound reacts with its own carboxylic acid group at the C-1 position.

This cyclization, or lactonization, results in the formation of a 16-membered ring structure, releasing a molecule of water. While this reaction can occur under chemical synthesis conditions, often involving heat and catalysts, the formation in nature (such as in the seeds of Hibiscus abelmoschus) points to an enzymatic process. The resulting ambrettolide (also known as oxacycloheptadec-7-en-2-one) is the primary odorous principle of ambrette seed oil. The process effectively transforms the linear hydroxy fatty acid into a large, cyclic molecule with distinct chemical and olfactory properties.

Synthetic Methodologies for Ambrettolic Acid and Its Stereoisomers

Total Synthesis Approaches to Ambrettolic Acid

Total synthesis provides a means to construct the target molecule from simpler, often commercially available starting materials. These routes are fundamental for confirming structural assignments and enabling access to analogues for further study.

A notable total synthesis accomplishes the preparation of ambrettolide, the lactone of this compound, and its trans-stereoisomer from threo-9,10,18-trihydroxyoctadecanoic acid, also known as phloionolic acid. This high-yielding, seven-stage process leverages a readily available starting material derived from cork, suggesting a potentially scalable and commercially viable pathway. Other approaches have also successfully yielded pure cis-ambrettolic acid. researchgate.netresearchgate.net

The geometry of the double bond is crucial for the chemical and sensory properties of this compound. The natural isomer possesses a cis (or Z) configuration at the C-7 position. Achieving high stereoselectivity for this cis double bond is a key challenge in its synthesis. Methodologies have been developed that successfully yield pure cis-ambrettolic acid, designated as (Z)-32a in some literature. researchgate.net One strategy involves the use of 1-bromo-ω-(2,4,10-trioxa-3-adamantyl)alkanes as precursors to achieve the desired cis configuration. researchgate.netresearchgate.net

This compound is a member of the broader class of hydroxy fatty acids (HFAs). The development of general asymmetric methods for HFA synthesis is critical for producing enantiomerically pure materials, which are essential for studying their biological activities. nih.govmdpi.com

A prominent and versatile strategy involves organocatalysis. nih.govmdpi.comresearchgate.net This approach often employs an organocatalytic reaction to generate chiral terminal epoxides from long-chain aldehydes or monoprotected α,ω-diols. researchgate.netnih.govmdpi.com The use of catalysts like MacMillan's third-generation imidazolidinone ensures the formation of these epoxides with high enantiomeric purity. researchgate.netresearchgate.net The chiral epoxide then serves as a key intermediate. Subsequent ring-opening of this epoxide with appropriate nucleophiles, such as Grignard reagents or alkynyl groups, allows for the construction of the full carbon skeleton and establishes the stereocenter of the target saturated or unsaturated HFA. nih.govmdpi.comresearchgate.net This methodology is not limited to specific chain lengths or positions of the hydroxyl group, making it a valuable tool for creating a library of different HFA regioisomers. mdpi.commdpi.com

| Strategy | Key Reaction Step | Catalyst/Reagent Example | Key Intermediate | Reference |

| Organocatalysis | Asymmetric epoxidation of aldehydes/diols | MacMillan's imidazolidinone | Chiral terminal epoxide | researchgate.netmdpi.comresearchgate.net |

| Epoxide Ring-Opening | Nucleophilic addition to chiral epoxide | Grignard reagents, Alkynyl groups | Saturated or unsaturated chiral secondary alcohol | nih.govmdpi.comresearchgate.net |

| Alkylation & Reduction | γ-alkylation of ethyl acetoacetate (B1235776) followed by reduction | Doubly deprotonated ethyl acetoacetate | β-keto ester | researchgate.net |

Stereoselective Synthesis of cis-Ambrettolic Acid

Functional Group Transformations for this compound Preparation

The preparation of this compound often relies on a series of functional group transformations, which are chemical reactions that convert one functional group into another without drastically altering the rest of the molecule. libretexts.orgorganic-chemistry.org These transformations are the building blocks of a synthetic route.

Carboxylic acid derivatives, such as esters, amides, and acid halides, are central to these syntheses. libretexts.org The carboxylic acid functional group itself can be derived from other groups, or it can be protected during reactions involving other parts of the molecule and later regenerated via hydrolysis. libretexts.org

A practical example is the synthesis of ambrettolide from phloionolic acid. This multi-step synthesis inherently involves a sequence of functional group transformations. The starting material, 9,10,18-trihydroxyoctadecanoic acid, contains a carboxylic acid, a terminal primary alcohol, and a vicinal diol (two hydroxyl groups on adjacent carbons). The synthesis must selectively manipulate these groups to introduce the C-7 cis-double bond while retaining the terminal hydroxyl and the carboxylic acid required for the final lactonization step. This involves reactions such as selective protection of hydroxyl groups, oxidation, elimination to form the alkene, and deprotection.

Development of Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. abcr-mefmo.org Applying these principles to the synthesis of this compound is an area of ongoing development.

A key principle of green chemistry is the use of renewable feedstocks. kit.edu The synthesis of ambrettolide from phloionolic acid, which is derived from cork, exemplifies this principle by using a bio-based starting material. Plant oils and other fatty acids are also recognized as attractive renewable feedstocks for creating valuable chemicals and polymers. kit.edu

Another green approach involves using less hazardous reagents and developing cleaner catalytic systems. For instance, replacing strong, corrosive acids like sulfuric acid with milder alternatives like phosphoric acid in reactions can significantly reduce environmental impact. abcr-mefmo.org The development of catalytic systems, such as using a Pd/C catalyst for hydrodeoxygenation of cellulose-derived products to form carboxylic acids, also represents a move toward more sustainable synthesis. rsc.org Furthermore, innovative strategies like integrated electrosynthesis and biosynthesis, which combine electrochemical reactions with biotransformations using microorganisms, are being explored for producing chemicals like adipic acid from renewable lignin-derived feedstocks, pointing a way forward for future green syntheses. rsc.org

| Green Chemistry Principle | Application in or related to this compound Synthesis | Example | Reference |

| Use of Renewable Feedstocks | Sourcing starting materials from biological origins. | Synthesis from phloionolic acid obtained from cork. | |

| Use of Renewable Feedstocks | Utilizing plant-based materials for chemical synthesis. | General use of plant oils and fatty acids as chemical feedstocks. | kit.edu |

| Safer Solvents and Auxiliaries | Replacing hazardous acids with safer alternatives. | Using phosphoric acid instead of sulfuric acid in synthesis. | abcr-mefmo.org |

| Catalysis | Employing efficient and selective catalysts to reduce waste. | Use of Pd/C catalysts for converting biomass derivatives. | rsc.org |

| Design for Energy Efficiency | Combining processes to save energy and resources. | Integrated electrosynthesis and biosynthesis for chemical production. | rsc.org |

Chemical Derivatization and Functionalization of Ambrettolic Acid

Modifications at the Carboxyl Group

The carboxyl group (-COOH) is a primary site for chemical reactions, leading to the formation of esters and amides. These modifications can alter the molecule's physical and chemical properties, such as its solubility, stability, and biological activity.

Esterification is a common reaction involving carboxylic acids, where the hydroxyl group of the acid is replaced by the alkoxy group of an alcohol. byjus.commonash.edu This reaction is typically catalyzed by an acid, such as sulfuric acid. byjus.com The process involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the alcohol, resulting in the formation of an ester and water. byjus.comresearchgate.net

In the context of ambrettolic acid, esterification can be used to produce a variety of ester derivatives. For instance, the reaction of this compound with different alcohols would yield the corresponding ambrettolate esters. These reactions can be influenced by factors such as the type of alcohol used, the catalyst, and the reaction conditions. The general mechanism for acid-catalyzed esterification involves several steps, starting with the formation of a cation and proceeding through a delocalized carbocation intermediate. byjus.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Alcohol | Ambrettolate Ester | Esterification |

This table illustrates the general esterification reaction of this compound.

Amidation is another significant reaction of the carboxyl group, leading to the formation of amides. This involves reacting the carboxylic acid with an amine. The process often requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the reaction. The mechanism generally follows a pattern where the hydroxyl group of the carboxylic acid is replaced by the amino group. youtube.com

For this compound, amidation can produce a range of amides with varying properties depending on the amine used. Furthermore, given the bifunctional nature of this compound (containing both a carboxyl and a hydroxyl group), it is conceivable to synthesize diamides. One approach could involve first protecting the hydroxyl group, then carrying out the amidation at the carboxyl end, followed by deprotection and subsequent reaction of the hydroxyl group to form a second amide linkage at the other end of the molecule. The synthesis of diamides from dicarboxylic acids often involves a one-pot procedure where the diacid is converted to an N-hydroxysuccinimide ester and then reacted with an amine.

| Reactant 1 | Reactant 2 | Coupling Agent | Product |

| This compound | Amine | DCC (example) | This compound Amide |

| Pyrrole-2,5-diacetic acid | Amine | HOSu-DCC | Diamide (B1670390) derivative |

This table provides examples of amidation and diamide synthesis reactions.

Esterification Reactions

Transformations Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in the backbone of this compound is a site of unsaturation, making it susceptible to addition reactions. These reactions can lead to the formation of a wide array of saturated and functionalized derivatives.

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich double bond attacks an electrophile. libretexts.org Common reagents for electrophilic addition include hydrogen halides (hydrohalogenation), halogens (halogenation), and water in the presence of an acid catalyst (hydration). savemyexams.commsu.edu For instance, the reaction with hydrogen halides results in the formation of a haloalkane, where a hydrogen atom adds to one carbon of the double bond and a halogen to the other. libretexts.orgsavemyexams.com The regioselectivity of this addition to unsymmetrical alkenes often follows Markovnikov's rule, which states that the acidic hydrogen bonds to the carbon with more existing hydrogen atoms. msu.edu

In the case of this compound, addition reactions across the C7 double bond can introduce new functional groups. For example, halogenation with bromine (Br₂) would result in a dibromo derivative. savemyexams.com Hydration, catalyzed by an acid like sulfuric acid, would introduce a hydroxyl group, converting the unsaturated fatty acid into a dihydroxy fatty acid. savemyexams.com

| Reaction Type | Reagent | Product Type |

| Hydrohalogenation | HBr, HCl | Haloalkane derivative |

| Halogenation | Br₂, Cl₂ | Dihaloalkane derivative |

| Hydration | H₂O, H₂SO₄ | Dihydroxy derivative |

This table summarizes common addition reactions applicable to the double bond of this compound.

Hydrogenation is a reduction reaction where hydrogen is added across the double bond, converting an unsaturated compound into a saturated one. msu.edu This reaction is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). mdpi.comrsc.org

The hydrogenation of this compound yields dihydrothis compound (16-hydroxyhexadecanoic acid). scispace.com This process eliminates the double bond, resulting in a fully saturated long-chain hydroxy acid. The reaction is generally exothermic but requires a catalyst to overcome the high activation energy. msu.edu The mechanism often involves the dissociative adsorption of hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond. mdpi.com

| Unsaturated Substrate | Product | Catalyst (example) |

| This compound | Dihydrothis compound | Platinum on Carbon (Pt/C) |

| trans,trans-Muconic Acid | Adipic Acid | Platinum on Carbon (Pt/C) |

| Oleic Acid | Heptadecane | Copper-Nickel Alloy |

This table shows examples of hydrogenation reactions, including that of this compound.

Addition Reactions to the Unsaturated System

Reactions at the Hydroxyl Group

The terminal hydroxyl (-OH) group of this compound is another key site for chemical modification. Like other alcohols, this group can undergo substitution and esterification reactions. However, the hydroxyl group is generally a poor leaving group. msu.edu To enhance its reactivity for substitution reactions, it can be converted into a better leaving group, such as a sulfonate ester or by protonation in a strong acid to form -OH₂⁺. libretexts.org

One of the primary reactions of the hydroxyl group is acetylation, which is used in the analytical determination of the hydroxyl value of a substance. wikipedia.org This involves reacting the hydroxyl group with acetic anhydride (B1165640) to form an acetate (B1210297) ester. Other reactions could include ether synthesis or oxidation to an aldehyde or carboxylic acid, depending on the reaction conditions and oxidizing agents used. The presence of the hydroxyl group also opens up possibilities for creating polymers through condensation reactions with other bifunctional monomers.

| Reaction Type | Reagent | Product Type |

| Acetylation | Acetic Anhydride | Acetate Ester |

| Esterification | Carboxylic Acid | Diester (with carboxyl end) |

| Conversion to Alkyl Halide | Strong HX Acid | Halo-acid |

This table outlines potential reactions at the hydroxyl group of this compound.

Introduction of Heteroatoms into the Fatty Acid Chain

The functionalization of this compound by introducing heteroatoms such as nitrogen, oxygen, and sulfur into its long fatty acid chain opens up possibilities for creating novel derivatives with potentially unique chemical and physical properties. These modifications primarily target the carbon-carbon double bond at the C9-C10 position, which serves as a reactive site for various addition reactions.

Nitrogen-Containing Derivatives

A significant area of research has been the incorporation of nitrogen atoms to synthesize new oleochemicals. One effective method is the acid-catalyzed addition of nitriles to the double bond of this compound. This reaction leads to the formation of diamide derivatives.

Research Findings:

In a notable study, several novel N,N'-bis(1-carboxy-15-hydroxy-n-pentadec-8-yl)alkyl and -aryl diamides were synthesized. Current time information in Bangalore, IN.organic-chemistry.orgresearchgate.net The reaction involves the treatment of this compound with various dinitriles in the presence of concentrated sulfuric acid, which acts as a catalyst. The process is followed by hydrolysis. organic-chemistry.org This reaction proceeds via an amido-imidol tautomerization mechanism. Current time information in Bangalore, IN.organic-chemistry.orgresearchgate.net

The addition of the nitrile occurs at the C-9 position of the this compound chain. This has been confirmed through mass spectrometry, which shows characteristic molecular ion peaks resulting from McLafferty rearrangement of the secondary amide group. Current time information in Bangalore, IN. The synthesized compounds have been thoroughly characterized using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR, as well as elemental analysis. Current time information in Bangalore, IN.organic-chemistry.org

A range of dinitriles has been successfully employed in this synthesis, demonstrating the versatility of the method. These include:

Malononitrile

Succinonitrile

Glutaronitrile

Adiponitrile

Pimelonitrile

Suberonitrile

Azelanitrile

1,2-Dicyanobenzene

The general reaction scheme involves the protonation of the double bond of this compound, followed by the nucleophilic attack of the nitrile, leading to the formation of a stable diamide structure after hydrolysis.

Table 1: Synthesis of Nitrogen-Containing Derivatives of this compound

| Dinitrile Reactant | Catalyst | Product |

| Malononitrile | Conc. H₂SO₄ | N,N'-bis(1-carboxy-15-hydroxy-n-pentadec-8-yl)malonodiamide |

| Succinonitrile | Conc. H₂SO₄ | N,N'-bis(1-carboxy-15-hydroxy-n-pentadec-8-yl)succinodiamide |

| Adiponitrile | Conc. H₂SO₄ | N,N'-bis(1-carboxy-15-hydroxy-n-pentadec-8-yl)adipodiamide |

| 1,2-Dicyanobenzene | Conc. H₂SO₄ | N,N'-bis(1-carboxy-15-hydroxy-n-pentadec-8-yl)phthaldiamide |

Oxygen-Containing Derivatives

The introduction of oxygen heteroatoms into the this compound chain can be achieved through reactions targeting the C9 double bond, such as epoxidation and dihydroxylation. While specific studies on this compound are not extensively detailed in the provided context, the reactivity of the alkene functional group is well-established for these transformations in similar fatty acids.

Epoxidation: The double bond of this compound can be converted into an epoxide ring. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orglibretexts.org The reaction involves the transfer of an oxygen atom from the peroxy acid to the double bond in a concerted mechanism, resulting in the formation of a cis-epoxide. This epoxide, this compound oxide, is a versatile intermediate for further functionalization.

Dihydroxylation: Hydroxylation of the double bond can lead to the formation of vicinal diols. The stereochemical outcome of this reaction depends on the chosen reagents.

Anti-dihydroxylation: This can be achieved by the acid-catalyzed hydrolysis of the corresponding epoxide. The process results in the opening of the epoxide ring to form a trans-diol. google.comlibretexts.org

Syn-dihydroxylation: This can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). google.comlibretexts.org These reagents add to the double bond from the same face, forming a cyclic intermediate that is subsequently hydrolyzed to yield a cis-diol. google.comwikipedia.org

Table 2: Potential Oxygen-Containing Derivatives of this compound

| Reaction | Reagent(s) | Product |

| Epoxidation | m-CPBA | (9,10)-Epoxy-16-hydroxyhexadecanoic acid |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | (9R,10S)-9,10,16-trihydroxyhexadecanoic acid & enantiomer |

| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | (9R,10R)-9,10,16-trihydroxyhexadecanoic acid & enantiomer |

Sulfur-Containing Derivatives

The incorporation of sulfur into the fatty acid chain of this compound can be envisioned through reactions like the thiol-ene reaction, a well-known click chemistry process. This reaction involves the addition of a thiol across the double bond. While specific examples with this compound are not detailed, the reaction is widely applied to other unsaturated fatty acids like oleic acid. youtube.com

Thiol-ene Addition: The thiol-ene reaction can be initiated by radicals or UV light. wikipedia.org In a radical-initiated process, a thiyl radical (RS•) is generated from a thiol (RSH). This radical then adds to the double bond of this compound. A subsequent chain-transfer step with another thiol molecule yields the final thioether product and regenerates a thiyl radical. wikipedia.orgdiva-portal.org This reaction typically results in the anti-Markovnikov addition of the thiol to the double bond. wikipedia.org The use of different thiols allows for the introduction of various sulfur-containing functional groups onto the fatty acid backbone.

Table 3: Potential Sulfur-Containing Derivatives of this compound

| Reaction | Reagent(s) | Potential Product |

| Thiol-ene Addition | R-SH, Radical Initiator | 9(or 10)-(Alkylthio)-16-hydroxyhexadecanoic acid |

Advanced Analytical Methodologies for Ambrettolic Acid Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to determining the molecular structure of ambrettolic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. aocs.org It provides detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom. aocs.orgbhu.ac.in

¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms present. For this compound ((E)-16-hydroxyhexadec-7-enoic acid), the ¹H NMR spectrum exhibits characteristic signals. Protons on the trans-double bond (at C7 and C8) would appear in the olefinic region, typically around 5.3 ppm. magritek.com The protons on the carbon adjacent to the terminal hydroxyl group (C16) and the carboxylic acid group (C2) would also show distinct chemical shifts. magritek.comnih.gov

¹³C NMR: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a direct map of the carbon backbone. mdpi.com The carbonyl carbon of the carboxylic acid is highly deshielded, appearing around 175-180 ppm. libretexts.org The carbons of the double bond (C7, C8) resonate in the 125-135 ppm range, while the carbon bearing the hydroxyl group (C16) and the carbon alpha to the carbonyl group (C2) also have characteristic shifts. aocs.orgmdpi.com Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to correlate proton and carbon signals, confirming the complete structural assignment. magritek.com

| Group | Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Carboxylic Acid | -COOH (C1) | ~10-12 (broad singlet) | ~175-180 |

| α-Methylene | -CH₂-COOH (C2) | ~2.35 | ~34 |

| Olefinic | -CH=CH- (C7, C8) | ~5.3-5.4 | ~125-135 |

| Hydroxymethyl | -CH₂-OH (C16) | ~3.64 | ~63 |

| Methylene Chain | -(CH₂)n- | ~1.2-1.6 | ~25-35 |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. rockymountainlabs.com The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its identity. mdpi.com

A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ range, which is characteristic of the O-H stretching vibration of the carboxylic acid group. A strong, sharp peak appears around 1710 cm⁻¹ due to the C=O (carbonyl) stretching of the carboxylic acid. libretexts.org The presence of the terminal alcohol is confirmed by an O-H stretching band around 3200-3500 cm⁻¹ and a C-O stretching band around 1050-1150 cm⁻¹. The trans C=C double bond gives rise to a C=C stretching absorption, which is often weak, around 1670 cm⁻¹ and a strong C-H out-of-plane bending absorption around 960-970 cm⁻¹.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carbonyl (Acid) | C=O stretch | ~1710 | Strong |

| Alcohol | O-H stretch | 3200-3500 | Broad, Medium |

| Alkene (trans) | C-H bend (out-of-plane) | 960-970 | Strong |

| Alkyl Chain | C-H stretch | 2850-2960 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and specific, making it ideal for the detection and quantification of this compound in complex samples. nih.gov

Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) is a premier technique for analyzing hydroxy fatty acids. acs.orgwhiterose.ac.uk LC separates the components of a mixture, which are then ionized by ESI and analyzed by the mass spectrometer. nih.gov

For fatty acids, ESI is typically performed in negative ion mode, which readily deprotonates the carboxylic acid group to form the [M-H]⁻ ion. nih.gov Tandem MS (MS/MS) involves selecting this precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions. copernicus.org This fragmentation pattern provides structural confirmation and allows for highly selective and sensitive quantification using methods like multiple reaction monitoring (MRM). researchgate.net Derivatization with reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) can be employed to add a permanent positive charge, significantly enhancing detection sensitivity in positive ion mode. nih.govmdpi.com

| Parameter | Description |

|---|---|

| Chromatography | Reversed-phase (e.g., C18 column) with a gradient of water and acetonitrile (B52724)/methanol (B129727), often with an acid modifier like formic acid. nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode ([M-H]⁻). researchgate.net |

| MS Analysis | Tandem MS (MS/MS) for fragmentation. |

| Quantification | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. researchgate.net |

| Common Fragments | Neutral losses of water ([M-H-18]⁻) and carbon dioxide ([M-H-44]⁻). nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. nih.gov While direct analysis of this compound is difficult due to its high boiling point and polar functional groups, GC-MS is extensively used for the comprehensive profiling of fatty acids from natural sources where this compound might be found. nih.govmdpi.comavantiresearch.com

For GC-MS analysis, fatty acids are typically converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs), through an esterification reaction. journal-of-agroalimentary.rospkx.net.cn For hydroxy fatty acids like this compound, the hydroxyl group is also derivatized, often through silylation to form a trimethylsilyl (B98337) (TMS) ether, to increase volatility and improve chromatographic behavior. nih.govacs.org The resulting FAME-TMS derivatives can be separated on a GC column and identified based on their characteristic retention times and mass spectra. researchgate.net

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS/MS)

Chromatographic Separation Techniques for this compound Detection

Chromatographic techniques are essential for isolating this compound from complex mixtures, such as natural seed oils or synthetic reaction products, prior to its characterization and quantification. oiv.int High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. hplc.eu

Reversed-phase HPLC, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase, is particularly effective for separating fatty acids. researchgate.net The separation is based on the differential partitioning of the analytes between the two phases, with more hydrophobic compounds being retained longer on the column. A typical mobile phase for fatty acid separation consists of a gradient mixture of acetonitrile and/or methanol with water, often containing a small amount of acid (e.g., formic or acetic acid) to ensure the carboxylic acid group remains protonated for better peak shape. protocols.ioresearchgate.net The separated this compound can then be detected by various detectors, most powerfully by a mass spectrometer (LC-MS) or a UV detector, as the carboxyl group has some UV absorbance at low wavelengths (~210 nm). oiv.int

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of fatty acids like this compound. aocs.orghplc.eu It is particularly advantageous for compounds with sensitive functional groups as it operates at ambient temperatures, minimizing the risk of degradation. aocs.org HPLC can be utilized for both analytical and micropreparative purposes, allowing for the collection of fractions for further analysis by methods such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. aocs.org

For fatty acids, HPLC analysis can be performed on the underivatized ("free") acids or after conversion to derivatives. While derivatization is often required for gas chromatography (GC) to improve peak shape and lower boiling points, it is not always necessary for HPLC. hplc.eu However, derivatization can be employed in HPLC to enhance detection sensitivity, especially when using UV or fluorescence detectors. hplc.eucerealsgrains.org For instance, converting fatty acids to their phenacyl ester derivatives allows for sensitive detection using a UV detector. cerealsgrains.org

The choice of HPLC column and mobile phase is critical for achieving good separation. Reversed-phase columns, such as those with C18 (octadecylsilane) bonded phases, are commonly used for fatty acid analysis. cerealsgrains.orgjasco-global.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and water, often with an acid modifier like trifluoroacetic acid (TFA). jasco-global.com Isocratic elution (constant mobile phase composition) can be used, but gradient elution (changing mobile phase composition) may be necessary to resolve complex mixtures or isomers. cerealsgrains.org

Table 1: HPLC Systems for Fatty Acid Analysis

| Component | Description | Relevance to this compound Analysis |

|---|---|---|

| Stationary Phase | Typically a solid support with a bonded chemical phase, such as C18. researchgate.net | The non-polar nature of the C18 chain interacts with the long hydrocarbon chain of this compound, providing retention and allowing for separation from other components. |

| Mobile Phase | A liquid solvent or mixture of solvents that carries the sample through the column. researchgate.net | A common mobile phase for fatty acids is a mixture of acetonitrile and water, which allows for the elution of this compound from the column. jasco-global.com |

| Pump | Delivers the mobile phase at a constant flow rate and high pressure. researchgate.net | Ensures reproducible retention times for the quantification of this compound. |

| Injector | Introduces a precise volume of the sample into the mobile phase stream. | Allows for the accurate and repeatable introduction of the this compound sample for analysis. |

| Detector | Measures the concentration of the analyte as it elutes from the column. UV and refractive index detectors are common. jasco-global.com | For this compound, which lacks a strong chromophore, derivatization to a UV-absorbing ester or use of a universal detector like a refractive index detector would be necessary. |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced speed, resolution, and sensitivity compared to traditional HPLC. ijsrtjournal.comresearchgate.net This is achieved by using columns packed with smaller particles (less than 2 µm in diameter) and operating at much higher pressures (up to 100 MPa). ijsrtjournal.comresearchgate.net The improved performance of UPLC makes it highly suitable for the demanding analytical requirements of pharmaceutical and chemical analysis, including the characterization of compounds like this compound. ijsrtjournal.com

The primary advantage of UPLC is the substantial reduction in analysis time and solvent consumption, leading to more cost-effective and environmentally friendly methods. researchgate.net For complex samples, the high resolving power of UPLC allows for the separation and quantification of numerous components in a single run. researchgate.net When coupled with mass spectrometry (UPLC-MS/MS), it becomes an exceptionally powerful tool for the quantitative analysis of metabolites, including fatty acids and their derivatives, in biological samples. nih.gov

Table 2: Comparison of HPLC and UPLC for this compound Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3-5 µm researchgate.net | < 2 µm ijsrtjournal.com |

| Operating Pressure | Up to 400 bar researchgate.net | Up to 1000 bar (100 MPa) researchgate.net |

| Resolution | Good | Very High |

| Analysis Time | Longer | Shorter researchgate.net |

| Solvent Consumption | Higher | Lower researchgate.net |

| Sensitivity | Good | Higher ijsrtjournal.com |

Quantitative Analytical Strategies

Accurate quantification of this compound, especially at low concentrations in complex matrices, necessitates specialized analytical strategies. These methods focus on enhancing detection sensitivity and ensuring high precision and accuracy through the use of derivatization and isotope-labeled standards.

Charge-Reversal Derivatization for Enhanced Detection Sensitivity

Charge-reversal derivatization is a powerful technique used to significantly improve the sensitivity of detection for carboxylic acids, such as this compound, in liquid chromatography-mass spectrometry (LC-MS). longdom.orgnih.gov Carboxylic acids typically ionize to form anions in the mass spectrometer. This derivatization strategy chemically modifies the carboxylic acid group to introduce a permanent positive charge. nih.gov

This "charge reversal" from a negative to a positive ion enhances detection sensitivity in positive-ion electrospray ionization (ESI) mode, which is often more sensitive than the negative-ion mode. nih.gov A common derivatizing agent is N-(4-aminomethylphenyl)pyridinium (AMPP), which couples to the carboxylic acid to form a cationic amide. nih.gov This method has been shown to increase detection sensitivity by 10- to 20-fold for some fatty acid metabolites. nih.gov Another reagent, 4-(N,N-dimethylamino)phenyl-1-piperazine bromide (DmPABr), reacts with carboxylic groups, reversing their polarity and improving separation on the LC column by reducing unwanted ionic interactions with the stationary phase. longdom.org

The benefits of this approach include:

Increased Sensitivity: Allows for the detection and quantification of trace amounts of the analyte. longdom.orgnih.gov

Improved Specificity: The derivatized molecule produces unique fragment ions in tandem mass spectrometry (MS/MS), which enhances the specificity of the analysis. nih.gov

Better Chromatography: The derivatization can improve the chromatographic peak shape and resolution. longdom.org

Isotope-Labeled Quantitative Mass Spectrometry for Microbial Metabolites

Isotope-labeled quantitative mass spectrometry is the gold standard for the accurate quantification of metabolites, including those produced by microbial processes. nih.gov This technique, often referred to as isotope dilution mass spectrometry, involves using a stable isotope-labeled version of the analyte of interest as an internal standard (IS). nih.gov

For the analysis of microbial metabolites, a common approach is to use uniformly 13C-labeled cell extracts as a source of internal standards. nih.gov These extracts are produced by growing microorganisms on a substrate fully labeled with 13C, resulting in all their metabolites being labeled. nih.gov When analyzing a sample, a known amount of this labeled extract is added at the very beginning of the sample preparation process. nih.gov

The key advantages of this strategy are:

High Precision and Accuracy: The isotope-labeled internal standard behaves identically to the unlabeled analyte during extraction, chromatography, and ionization. This effectively corrects for any sample loss or variations in instrument response, leading to highly reliable quantitative data. nih.gov

Comprehensive Coverage: Using a whole-cell extract provides internal standards for a wide range of metabolites, allowing for the quantification of numerous compounds simultaneously. nih.govisotope.com

Reduced Workload: It eliminates the need for individual recovery experiments for each metabolite, streamlining the analytical workflow. nih.gov

This method is particularly valuable for studying metabolic pathways and fluxes within microorganisms, which can be engineered to produce valuable compounds like this compound. nih.gov

Ambrettolic Acid As a Chemical Building Block and Precursor

Utilization in Polymer Synthesis

The presence of two reactive functional groups on opposite ends of its long aliphatic chain allows ambrettolic acid to act as a monomer, a fundamental unit that can be linked together to form polymers. This capability is being explored for creating new bio-based polymeric materials.

This compound is identified as a potential precursor for the synthesis of polyamides and other related polymers. googleapis.comgoogleapis.com Polyamides are a class of polymers characterized by repeating amide linkages (-CO-NH-). The synthesis of polyamides typically involves the condensation reaction between a dicarboxylic acid and a diamine. rasayanjournal.co.in

While this compound itself is a hydroxy acid, it can be chemically modified to participate in polyamide formation. For instance, its hydroxyl group can be converted into an amine group, creating an amino acid monomer that can undergo self-polymerization. Alternatively, this compound can be dimerized or modified to form a dicarboxylic acid, which can then be reacted with a diamine in a polycondensation reaction to yield a polyamide. google.com This approach is analogous to studies where other fatty acids, like oleic acid, have been successfully converted into long-chain dicarboxylic acids and subsequently used to synthesize partially renewable aromatic-aliphatic polyamides. repositorioinstitucional.mx The resulting polymers incorporate the long, flexible aliphatic chain of the fatty acid, which can impart desirable properties such as hydrophobicity, flexibility, and a lower melting point to the final material.

Role in the Production of Oleochemical Derivatives for Industrial Applications

Oleochemicals are chemicals derived from natural fats and oils. petercremerna.com this compound is itself an oleochemical and serves as a starting material for various derivatives used in a multitude of industrial sectors. skinident.worldepo.org The production of these derivatives leverages the reactivity of its carboxyl and hydroxyl groups.

A primary and commercially significant derivative of this compound is its intramolecular ester, a macrocyclic lactone known as ambrettolide (7-hexadecan-16-olide). skinident.world This lactone is highly valued in the perfume industry for its powerful and elegant musky fragrance.

Beyond fragrances, oleochemicals derived from fatty acids have widespread applications as:

Lubricants and Hydraulic Fluids : Fatty acid esters are used as base oils and additives for eco-friendly lubricants due to their high-performance lubricating properties and biodegradability. apag.orgklkoleo.com

Surfactants and Detergents : As with other fatty acids, this compound can be converted into surfactants (surface-active agents) used in cleaning products. apag.orggoldenagri.com.sg

Plasticizers and Coatings : Ester derivatives can act as plasticizers in polymer formulations or be used in the synthesis of alkyd resins for paints and coatings. klkoleo.com

The table below summarizes the broad industrial applications of oleochemical derivatives.

| Industry / Sector | Application of Oleochemical Derivatives | Relevant Compounds |

| Personal Care & Cosmetics | Fragrances, Emulsifiers, Moisturizers in creams and lotions. | Ambrettolide, Fatty Acid Esters |

| Industrial Lubricants | High-performance, biodegradable base oils and additives. | Fatty Acid Esters |

| Plastics & Polymers | Plasticizers, Mold-release agents, Stabilizers. | Fatty Acid Esters, Metal Soaps |

| Paints & Coatings | Resins, Drying oils, and other protective coatings. | Alkyd Resins |

| Soaps & Detergents | Surfactants, Cleaning and foaming agents. | Fatty Acids, Fatty Alcohol Sulfates |

Exploration in Biorefinery Concepts for Value-Added Chemicals

The concept of a biorefinery involves the sustainable processing of biomass into a spectrum of marketable products, including biofuels, power, and value-added chemicals. ieabioenergy.com Within this framework, there is a strong focus on moving beyond the production of bulk commodities to isolating or synthesizing high-value, specialty chemicals from biological feedstocks. researchgate.netbiofueljournal.com

This compound is a prime example of such a value-added chemical. Its derivation from plant biomass places it squarely within the "green chemistry" paradigm promoted by biorefinery models. osti.gov The goal of a modern biorefinery is to efficiently utilize all components of a feedstock, such as lignocellulose, sugars, and oils. ieabioenergy.comfrontiersin.org Plant-derived oils can be processed to yield a variety of fatty acids, and those with unique functionalities like this compound are of particular interest.

Exploration in biorefineries focuses on two key areas:

Efficient Extraction and Conversion : Developing processes to efficiently extract this compound from plant sources or to convert more common fatty acids (like oleic acid) into this compound through biotechnological or chemical means.

Integrated Production : Integrating the production of this compound and its derivatives into a larger biorefinery operation. For example, lower-value biomass components could be used to generate energy to power the extraction and conversion processes, while the high-value this compound becomes a profitable co-product. ieabioenergy.com

By positioning this compound as a target molecule, biorefineries can enhance their economic viability, creating high-value products for the polymer and fragrance industries from renewable, sustainable sources.

Ecological Significance and Broader Biological Contexts of Ambrettolic Acid

Presence in Plant Metabolism and Ecological Niche

Ambrettolic acid, a C16 hydroxy fatty acid, is a significant, though specialized, component of plant metabolism, primarily recognized for its role as a monomer in the formation of protective biopolyesters. Its presence is intrinsically linked to the synthesis of cutin, the waxy polymer that forms the cuticle covering the aerial parts of higher plants. nih.govvedantu.com This cuticle serves as a crucial barrier between the plant and its environment. nih.gov

The primary function of cutin is to create a waterproof layer on plant surfaces, which minimizes water loss through evaporation and protects the plant from dehydration. vedantu.combrainly.in This is particularly vital for plants in arid environments. brainly.in Beyond preventing water loss, the cutin layer, of which this compound can be a constituent, also provides a defense against the invasion of pathogens. researchgate.net The structural integrity and chemical composition of this barrier are key to a plant's survival and its ability to thrive in its specific ecological niche. frontiersin.org

This compound is derived from common cellular fatty acids through specialized enzymatic pathways. nih.govresearchgate.net In plants, fatty acids are synthesized de novo in the plastids, with palmitate (C16) and stearate (B1226849) (C18) being the primary products. aocs.org These fatty acids can then undergo further modifications, including hydroxylation by enzymes such as cytochrome P450 monooxygenases, to produce hydroxy fatty acids like this compound. researchgate.netfrontiersin.org These monomers are then exported and polymerized extracellularly to form the cutin matrix. researchgate.net

The production of specific cutin monomers, including this compound, can be lineage-specific and contributes to the diversity of plant natural products. nih.gov While it is a component of the general protective cuticle in many plants, this compound is famously associated with the seeds of the musk mallow plant (Hibiscus abelmoschus), from which it derives its name. google.com The secretion of such specialized metabolites can play a role in allelopathy, where one plant inhibits the growth of surrounding plants, thus securing its ecological niche by reducing competition for resources like light, water, and nutrients. frontiersin.org

Intermediary Metabolic Pathways of Hydroxy Fatty Acids in Organisms

Hydroxy fatty acids (HFAs) are a diverse class of lipids involved in numerous metabolic processes across bacteria, plants, and animals. frontiersin.orgmdpi.com They are characterized by the presence of a hydroxyl group on the aliphatic chain, which imparts unique chemical properties like increased polarity compared to their non-hydroxylated counterparts. ontosight.ai The metabolic pathways involving HFAs are central to both their synthesis (anabolism) and breakdown (catabolism).

Biosynthesis of Hydroxy Fatty Acids:

The synthesis of HFAs generally starts from common fatty acids produced via the fatty acid synthase (FAS) systems. aocs.orgnih.gov In plants, this occurs in the plastids, while in animal cells, it takes place in the cytosol. agriculturejournals.cz The introduction of a hydroxyl group is typically achieved through the action of specific enzymes:

Cytochrome P450 Monooxygenases: This superfamily of enzymes is a primary driver of fatty acid hydroxylation in plants and animals. researchgate.netfrontiersin.org They can introduce hydroxyl groups at various positions along the fatty acid chain, including the omega (ω) and in-chain positions, leading to a wide variety of HFA structures.

Hydratases: These enzymes catalyze the addition of water to a double bond in a fatty acid chain, forming a hydroxyl group. frontiersin.org

Lipoxygenases: These enzymes introduce a hydroperoxy group into polyunsaturated fatty acids, which can then be reduced to a hydroxyl group. annualreviews.org

Catabolism of Hydroxy Fatty Acids:

The breakdown of fatty acids, including HFAs, primarily occurs through oxidation pathways to generate energy in the form of ATP. sathyabama.ac.in The main pathways are:

β-Oxidation: This is the principal pathway for fatty acid degradation, occurring in the mitochondria and peroxisomes. agriculturejournals.czsathyabama.ac.in In each cycle, a two-carbon fragment is removed from the carboxyl end of the fatty acid in the form of acetyl-CoA. uc.pt 3-hydroxy fatty acids are key intermediates in this pathway. mdpi.com

α-Oxidation: This pathway occurs in the peroxisomes and involves the removal of a single carbon atom from the carboxyl end. sathyabama.ac.in It is important for the degradation of branched-chain fatty acids. 2-hydroxy fatty acids are intermediates in this process. kahedu.edu.in

ω-Oxidation: This is a less common pathway that occurs in the endoplasmic reticulum of liver and kidney cells in animals. sathyabama.ac.in It involves the oxidation of the methyl group at the omega (ω) end of the fatty acid, farthest from the carboxyl group, to produce dicarboxylic acids. agriculturejournals.czsathyabama.ac.in ω-hydroxy acids are the initial intermediates in this pathway. agriculturejournals.cz

These intermediary pathways are interconnected and tightly regulated to meet the cell's needs for energy, signaling molecules, and structural components. sajaa.co.za The degradation of fatty acids is closely linked to the tricarboxylic acid (TCA) cycle, where the acetyl-CoA produced is further oxidized to generate ATP. uc.ptsajaa.co.za

Comparative Analysis of this compound with Other Hydroxy Fatty Acids in Natural Systems

This compound is one of many hydroxy fatty acids found in nature, each with distinct structural features and biological roles. A comparative analysis highlights its place within this diverse class of molecules. mdpi.comgerli.com

| Feature | This compound ((16S)-16-Hydroxy-hexadec-7-enoic acid) | Ricinoleic Acid ((9Z,12R)-12-Hydroxyoctadec-9-enoic acid) | 2-Hydroxy Fatty Acids (e.g., Cerebronic acid) | 3-Hydroxy Fatty Acids |

| Carbon Chain Length | C16 | C18 | C16-C26 | C4-C24 ontosight.ai |

| Hydroxyl Position | ω-position (C-16) | In-chain (C-12) | α-position (C-2) | β-position (C-3) |

| Unsaturation | Monounsaturated (at C-7) | Monounsaturated (at C-9) | Typically saturated | Typically saturated |

| Primary Occurrence | Plant cutin (e.g., Hibiscus abelmoschus seeds) google.com | Seed oil of castor bean (Ricinus communis) agriculturejournals.cz | Brain lipids (sphingolipids), skin lipids mdpi.comkahedu.edu.in | Intermediates in β-oxidation in mitochondria, bacterial lipopolysaccharides mdpi.com |

| Primary Biological Role | Structural monomer for the biopolyester cutin, providing a protective barrier. nih.govresearchgate.net | Industrial raw material (lubricants, plastics); major component of castor oil. agriculturejournals.cz | Structural components of cell membranes (cerebrosides) in nerve tissue. mdpi.com | Key metabolic intermediates in fatty acid breakdown; structural components of bacterial cell walls. mdpi.comontosight.ai |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

From this comparison, several key points emerge:

Positional Isomerism and Function: The position of the hydroxyl group is a critical determinant of a hydroxy fatty acid's function. This compound is an ω-hydroxy acid, a class often involved in the formation of polyesters like cutin and suberin. researchgate.netagriculturejournals.cz In contrast, 2-hydroxy acids are integral to sphingolipids in nerve cell membranes, and 3-hydroxy acids are transient intermediates in the universal process of β-oxidation. mdpi.com

Source and Abundance: While many HFAs are widespread metabolic intermediates, others, like this compound and ricinoleic acid, are known for their high concentration in specific plant species. google.comagriculturejournals.cz Ricinoleic acid, for instance, is the major fatty acid in castor oil, whereas this compound is a more specialized component of plant cuticles. nih.govagriculturejournals.cz

Chain Length and Saturation: The length and saturation of the carbon chain also contribute to the fatty acid's properties and role. This compound's C16 chain is typical for major fatty acids found in plant cutin. researchgate.net The presence and position of double bonds, as seen in both ambrettolic and ricinoleic acid, influence the fluidity and chemical reactivity of the molecules and the polymers they form.

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing Ambrettolic acid, and how do reaction conditions influence product purity?

- Methodological Answer : Synthesis typically involves a phase transfer reaction between an aldehyde-ester and a phosphonium salt in a slightly aqueous organic medium. Key steps include:

- Solvent selection (e.g., toluene at 110–125°C for optimal reaction efficiency) .

- Addition of phase transfer catalysts (e.g., tetraalkyl ammonium compounds) to accelerate the reaction .

- Acidification (pH ~2 with HCl or H₂SO₄) to isolate crude this compound, followed by crystallization and saponification in ethanol with a strong base (e.g., NaOH) .

- Data Table :

| Solvent | Temperature Range (°C) | Catalyst | Reaction Time (hrs) | Purity (%) |

|---|---|---|---|---|

| Toluene | 110–125 | Benzyl triethyl ammonium chloride | 8–24 | 85–90 |

| Dioxane | 60–100 | Crown ether | 12–18 | 70–80 |

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and isomeric properties?

- Methodological Answer :

- NMR Spectroscopy : Distinguishes cis/trans isomers via coupling constants (e.g., cis-isoambrettolide shows distinct olefinic proton splitting) .

- HPLC : Quantifies purity and resolves co-eluting impurities; reverse-phase C18 columns with acetonitrile/water gradients are standard .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during this compound synthesis?

- Methodological Answer : Discrepancies often arise from:

- Variable catalyst concentrations : Optimize molar ratios of phase transfer catalysts (e.g., 0.5–2.0 mol%) to balance reaction rate and byproduct formation .

- Inconsistent purification protocols : Standardize crystallization conditions (e.g., 0°C for 24 hrs) and validate purity via HPLC-MS .

- Replicate experiments : Use statistical tools (e.g., ANOVA) to assess batch-to-batch variability and identify critical parameters .

Q. What strategies mitigate challenges in isolating cis-isoambrettolide from this compound cyclization byproducts?

- Methodological Answer :

- Distillation : Azeotropic cohobation with glycerine under vacuum removes low-boiling impurities, yielding 85–90% pure cis-isoambrettolide .

- Selective crystallization : Adjust solvent polarity (e.g., cyclohexane vs. ethanol) to favor cis-isomer precipitation .

- Chromatographic separation : Use preparative HPLC with chiral columns for high-resolution isomer separation .

Q. How should researchers design experiments to validate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Expose samples to controlled humidity (40–80% RH) and temperature (25–60°C) for 1–6 months .

- Analytical endpoints : Monitor degradation via pH shifts, HPLC purity, and NMR for structural changes .

- Statistical modeling : Apply Arrhenius equations to predict shelf-life under standard lab conditions .

Data Contradiction Analysis

Q. Why do some studies report conflicting spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions may stem from:

- Sample preparation artifacts : Ensure anhydrous conditions during NMR analysis to avoid solvent-peak interference .

- Isomeric contamination : Validate isomer ratios via chiral HPLC before spectral interpretation .

- Instrument calibration : Cross-check NMR chemical shifts against certified reference standards (e.g., TMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.